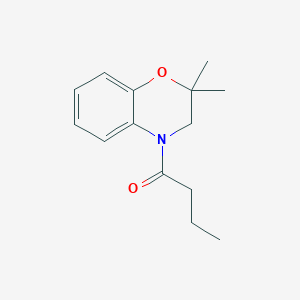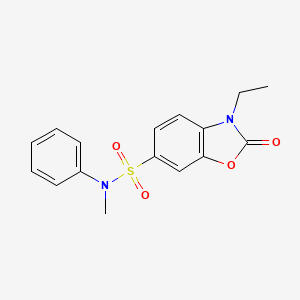
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rice. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been studied extensively due to its potential applications in various fields such as agriculture, medicine, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. It has been shown to activate various signaling pathways such as the MAPK pathway and the NF-κB pathway, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have various biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that help to protect plants against pathogens. It has also been shown to enhance the activity of various enzymes involved in plant defense mechanisms.
In animals, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in lab experiments include its natural origin, its availability from plant sources, and its potential applications in various fields such as agriculture, medicine, and biochemistry. However, the limitations of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in lab experiments include its low solubility in water, its instability under certain conditions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one. These include:
1. Further studies on the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in plants and animals.
2. Development of new methods for the synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one and its derivatives.
3. Investigation of the potential applications of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the food and beverage industries as a natural preservative.
4. Exploration of the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the treatment of various diseases such as arthritis, diabetes, and cancer.
5. Investigation of the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the development of new insecticides and herbicides.
Conclusion
In conclusion, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, or 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, is a natural compound found in plants such as maize, wheat, and rice. It has potential applications in various fields such as agriculture, medicine, and biochemistry. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one can be achieved through various methods such as extraction from plant sources, chemical synthesis, and biotransformation. Extraction from plant sources involves the isolation of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one from maize, wheat, or rice using solvents such as methanol or ethanol. Chemical synthesis involves the use of organic chemistry techniques to create 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one from simple starting materials. Biotransformation involves the use of microorganisms such as fungi or bacteria to convert precursors into 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one.
Applications De Recherche Scientifique
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been extensively studied for its potential applications in agriculture, medicine, and biochemistry. In agriculture, it has been shown to have antifungal, insecticidal, and herbicidal properties. It has also been shown to enhance plant growth and improve resistance to abiotic stress such as drought and salinity.
In medicine, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as arthritis, diabetes, and cancer.
In biochemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been studied for its role in plant defense mechanisms and its interaction with herbivores and pathogens. It has also been studied for its potential use as a natural preservative in food and beverage industries.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-7-13(16)15-10-14(2,3)17-12-9-6-5-8-11(12)15/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZROSJIYOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)